N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a propoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-1,3-thiazole: A simpler analog with similar structural features.
4-methoxyphenyl-1,3-thiazole-2-amine: Another related compound with potential biological activities.
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O3S/c1-3-12-26-19-7-5-4-6-18(19)20(24)22-13-16-14-27-21(23-16)15-8-10-17(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) |
InChI Key |
ITELMGBQEXYUKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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